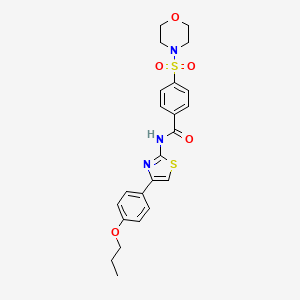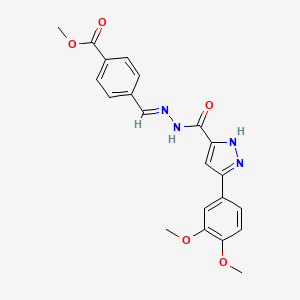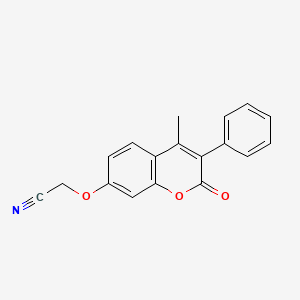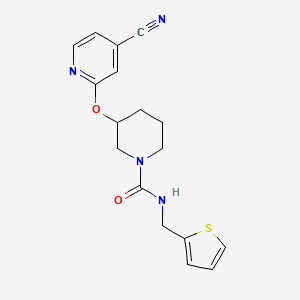![molecular formula C18H11Cl2N3O B2401756 5-[(E)-2-(3-chloroanilino)ethenyl]-3-(2-chlorophenyl)-1,2-oxazole-4-carbonitrile CAS No. 320415-79-0](/img/structure/B2401756.png)
5-[(E)-2-(3-chloroanilino)ethenyl]-3-(2-chlorophenyl)-1,2-oxazole-4-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “5-[(E)-2-(3-chloroanilino)ethenyl]-3-(2-chlorophenyl)-1,2-oxazole-4-carbonitrile” is a chemical compound with the CAS Number: 320415-79-0 . It has a molecular weight of 356.21 . The compound is solid in its physical form .
Molecular Structure Analysis
The InChI code for the compound is1S/C18H11Cl2N3O/c19-12-4-3-5-13(10-12)22-9-8-17-15(11-21)18(23-24-17)14-6-1-2-7-16(14)20/h1-10,22H/b9-8+ . This code represents the molecular structure of the compound, including the number and arrangement of atoms. Physical And Chemical Properties Analysis
The compound is solid in its physical form . More specific physical and chemical properties like melting point, boiling point, solubility, etc., are not available in the current data.Aplicaciones Científicas De Investigación
Synthesis and Derivative Formation
5-[(E)-2-(3-chloroanilino)ethenyl]-3-(2-chlorophenyl)-1,2-oxazole-4-carbonitrile is involved in various synthesis processes. One example includes the synthesis of functionally substituted isoxazoles, where transformations of similar compounds lead to the formation of oxazol-amines and subsequent derivatives like sulfonamides and urea derivatives containing isoxazole fragments (Potkin, Petkevich, & Zalesskaya, 2009). Another synthesis pathway involves the formation of alkylamino-1,3-oxazole-4-carbonitriles, with various substituents being added to the oxazole ring (Chumachenko, Shablykin, Vasilenko, & Brovarets, 2014).
Anticancer Evaluation
There is research exploring the anticancer activities of compounds structurally similar to 5-[(E)-2-(3-chloroanilino)ethenyl]-3-(2-chlorophenyl)-1,2-oxazole-4-carbonitrile. Studies have synthesized and evaluated the in vitro anticancer activities of such compounds, displaying significant growth inhibitory and cytostatic activities against sensitive cell lines, particularly in leukemia cell lines (Kachaeva, Pilyo, Zhirnov, & Brovarets, 2018).
Optical and Structural Properties
Research on compounds similar to 5-[(E)-2-(3-chloroanilino)ethenyl]-3-(2-chlorophenyl)-1,2-oxazole-4-carbonitrile includes studies on their structural and optical properties. For instance, the investigation of thin films formed from these compounds has been conducted to understand their polycrystalline nature and their behavior upon thermal deposition (Zeyada, El-Nahass, & El-Shabaan, 2016).
Photovoltaic Properties
These compounds also find applications in the field of photovoltaics. Studies have explored their use in organic-inorganic photodiode fabrication, examining their electrical properties and photovoltaic behavior under various conditions (Zeyada, El-Nahass, & El-Shabaan, 2016).
Antimicrobial and Cytotoxic Activity
There's also significant research on the antimicrobial and cytotoxic activities of related compounds. These studies involve the synthesis of novel derivatives and their evaluation against various bacterial and fungal strains, showing considerable effectiveness (Hussein, Al-Shareef, Aboellil, & Elhady, 2015).
Safety And Hazards
The compound has been classified with the GHS07 pictogram, indicating that it can cause certain health hazards . The hazard statements associated with the compound are H302, H312, and H332, indicating that it can be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Propiedades
IUPAC Name |
5-[(E)-2-(3-chloroanilino)ethenyl]-3-(2-chlorophenyl)-1,2-oxazole-4-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11Cl2N3O/c19-12-4-3-5-13(10-12)22-9-8-17-15(11-21)18(23-24-17)14-6-1-2-7-16(14)20/h1-10,22H/b9-8+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOVZRNVRLFZAHZ-CMDGGOBGSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NOC(=C2C#N)C=CNC3=CC(=CC=C3)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C2=NOC(=C2C#N)/C=C/NC3=CC(=CC=C3)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11Cl2N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[2-(3-Chloroanilino)vinyl]-3-(2-chlorophenyl)-4-isoxazolecarbonitrile | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[3-(2,5-Dioxopyrrolidin-1-yl)propanamido]benzoic acid](/img/structure/B2401675.png)

![N-[[1-(Hydroxymethyl)cyclobutyl]methyl]-N-[(4-methylsulfanylphenyl)methyl]prop-2-enamide](/img/structure/B2401678.png)


![N-(4-(benzo[d]oxazol-2-yl)phenyl)-2-oxo-2H-pyran-5-carboxamide](/img/structure/B2401681.png)
![6-(2-Chlorophenyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2401683.png)




![N-[2-(1-Methylpyrazol-4-yl)propan-2-yl]-3-(prop-2-enoylamino)propanamide](/img/structure/B2401695.png)
![(E)-N1-(pyridin-2-ylmethylene)-3-(thiophen-2-ylsulfonyl)-1H-pyrrolo[2,3-b]quinoxaline-1,2-diamine](/img/structure/B2401696.png)